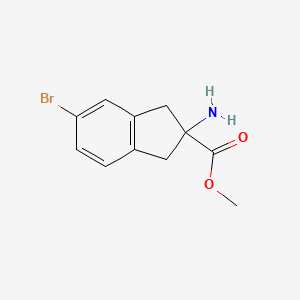
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound that belongs to the indene family. This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to an indene backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo further esterification.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted indene derivatives, while oxidation can produce indene ketones or alcohols.
Scientific Research Applications
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Similar structure but lacks the bromine atom and ester group.
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar functional groups but different core structure.
5-Methylindane: Similar indene backbone but different substituents.
Uniqueness
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a bromine atom on the indene scaffold makes it a versatile intermediate for further chemical modifications.
Biological Activity
Methyl 2-amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 2091165-61-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂BrNO₂
- Molecular Weight : 270.13 g/mol
- CAS Number : 2091165-61-4
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.
1. Inhibition of Kinases
A study focusing on related indene derivatives demonstrated their ability to inhibit discoidin domain receptor 1 (DDR1), a receptor implicated in cancer progression. One compound showed a half-maximal inhibitory concentration (IC50) of 14.9 nM against DDR1, suggesting that this compound could exhibit similar inhibitory effects due to structural similarities .
2. Antioxidant Activity
Compounds containing bromine in their structure have been associated with antioxidant properties. The presence of bromine may enhance the electron-withdrawing ability, thus stabilizing radical species and potentially contributing to reduced oxidative stress in biological systems .
Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays indicated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Case Studies and Research Findings
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl 2-amino-5-bromo-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3 |
InChI Key |
HKBOCLWPQRDUFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2=C(C1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















